molecular formula C5H6O3 B8131632 5-hydroxy-4-methylfuran-3-one

5-hydroxy-4-methylfuran-3-one

Cat. No.: B8131632
M. Wt: 114.10 g/mol
InChI Key: NKMBVUSSTNPCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the PubChem 5-hydroxy-4-methylfuran-3-one is known as Nintedanib. Nintedanib is a small molecule tyrosine kinase inhibitor that is primarily used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer. It is marketed under the brand names Ofev and Vargatef.

Preparation Methods

Nintedanib can be synthesized through a multi-step process involving several key intermediates. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may include large-scale chemical synthesis in controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

Nintedanib undergoes various types of chemical reactions, including:

    Oxidation: Nintedanib can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nintedanib can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nintedanib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study tyrosine kinase inhibition and related chemical reactions.

    Biology: Investigated for its effects on cellular signaling pathways and its role in inhibiting angiogenesis.

    Medicine: Primarily used in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer

    Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents targeting tyrosine kinases.

Mechanism of Action

Nintedanib exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors. By blocking these pathways, Nintedanib reduces angiogenesis and fibroblast activity, which are key processes in the progression of idiopathic pulmonary fibrosis and certain cancers.

Comparison with Similar Compounds

Nintedanib is unique in its ability to target multiple tyrosine kinases simultaneously. Similar compounds include:

    Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

    Sorafenib: A kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers. Nintedanib stands out due to its specific application in idiopathic pulmonary fibrosis and its unique combination of target receptors.

Properties

IUPAC Name

5-hydroxy-4-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMBVUSSTNPCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.